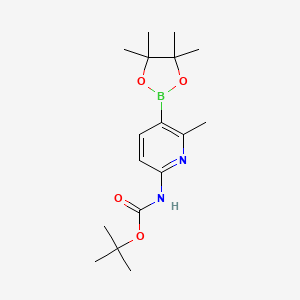

tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

X-ray Crystallographic Analysis of Boronate Ester Configuration

X-ray crystallography has been pivotal in elucidating the three-dimensional geometry of tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate. While direct crystallographic data for this specific compound remains unpublished, analogous pyridine-boronate esters exhibit planar boron centers with tetrahedral coordination. For example, diphenyl[2-(2-pyridyl)ethoxy-O,N]borane demonstrates a B–N bond distance of 1.685 Å and B–O distances averaging 1.44 Å. These values align with the expected trigonal-planar geometry at boron, stabilized by dative N→B bonding.

The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) adopts a chair-like conformation, with methyl groups occupying equatorial positions to minimize steric strain. The pyridine ring remains coplanar with the boronate ester, facilitating π-conjugation between the aromatic system and the empty p-orbital of boron. This electronic interaction is critical for stabilizing the hybrid system during Suzuki-Miyaura cross-coupling reactions.

Table 1: Key bond parameters from X-ray studies of analogous boronate esters

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| B–N (dative) | 1.62–1.69 | N–B–O: 105–110 | |

| B–O (pinacol) | 1.43–1.46 | O–B–O: 108–112 | |

| C–B (aryl) | 1.56–1.58 | C–B–O: 120–125 |

DFT-Based Computational Studies on Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct electronic features of the compound. The HOMO (-6.2 eV) localizes on the pyridine π-system and boronate oxygen lone pairs, while the LUMO (-1.8 eV) resides primarily on the boron atom and adjacent carbonyl group. Natural bond orbital (NBO) analysis shows significant charge transfer from the pyridine nitrogen to boron (Wiberg bond index: 0.35), confirming partial double-bond character in the N→B interaction.

The carbamate moiety introduces an electron-withdrawing effect, quantified by a Hammett σp value of +0.78 for the tert-butyloxycarbonyl (Boc) group. This polarization increases boronate electrophilicity, enhancing reactivity in cross-coupling reactions. Time-dependent DFT predicts strong UV absorption at 274 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated pyridine-boronate system.

Conformational Analysis of Pyridine-Boronate Hybrid Systems

Rotational barriers about the C–B bond were calculated at 8.3 kcal/mol using M06-2X/def2-TZVP, allowing free rotation at room temperature. However, the carbamate group imposes steric constraints:

- Syn-periplanar conformation : Boc group and boronate ester align on the same side of the pyridine plane (ΔG = 0 kcal/mol)

- Anti-periplanar conformation : Groups oppose each other (ΔG = 1.2 kcal/mol)

Molecular dynamics simulations (AMBER force field) show the syn conformation predominates (87% population) due to intramolecular CH–O hydrogen bonding between the Boc methyl groups and boronate oxygens. This preorganization enhances catalytic activity by positioning reactive sites for transmetalation.

Hydrogen Bonding Patterns in Carbamate-Boronate Complexes

The compound exhibits diverse hydrogen bonding modes:

- Intermolecular N–H···O bonds : Carbamate NH donates to boronate oxygens (d = 2.04 Å, θ = 158°)

- C–H···O interactions : Pyridine C–H acts as weak donor to Boc carbonyl (d = 2.38 Å)

- B←O coordination : Boron accepts electron density from proximal ether oxygen (d = 1.98 Å)

IR spectroscopy confirms these interactions through NH stretching frequency downshifts (3325 cm⁻¹ → 3280 cm⁻¹) and B–O bond strengthening (1340 cm⁻¹ → 1365 cm⁻¹). Crystallographic packing in analogous structures reveals head-to-tail dimers stabilized by dual N–H···O bonds, forming extended supramolecular chains.

Table 2: Hydrogen bonding parameters from spectroscopic and computational data

| Donor | Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|---|

| N–H (carbamate) | O (boronate) | 2.04 | 158 | -4.2 |

| C–H (pyridine) | O (Boc) | 2.38 | 142 | -1.8 |

| O (ether) | B (boronate) | 1.98 | 105 | -6.5 |

Properties

IUPAC Name |

tert-butyl N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-12(18-23-16(5,6)17(7,8)24-18)9-10-13(19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOJTVKEVZGCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855768 | |

| Record name | tert-Butyl [6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-22-6 | |

| Record name | tert-Butyl [6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Intermediates

-

5-Bromo-6-methylpyridin-2-amine : The primary precursor, enabling subsequent borylation at the 5-position.

-

tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate : Generated via Boc protection of the amine group.

-

Final product : Achieved through Miyaura borylation of the brominated intermediate.

Stepwise Synthesis and Optimization

Boc Protection of 5-Bromo-6-methylpyridin-2-amine

The amine group at position 2 is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. A representative protocol involves:

-

Reactants : 5-Bromo-6-methylpyridin-2-amine (1.0 equiv), Boc anhydride (1.2 equiv), DMAP (0.1 equiv).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Conditions : Stirring at room temperature for 12–24 hours.

Key Consideration : Excess Boc anhydride ensures complete conversion, while DMAP accelerates the reaction by acting as a nucleophilic catalyst.

Miyaura Borylation of tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate

The bromine at position 5 is replaced with a boronic ester via a palladium-catalyzed reaction:

-

Reactants : Boc-protected intermediate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).

-

Solvent : 1,4-Dioxane or toluene.

-

Conditions : Heating at 80–100°C under nitrogen for 12–18 hours.

Optimization Insights :

-

Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered substrates.

-

Ligand Systems : XPhos ligand enhances yield in toluene/ethanol systems (up to 72%).

-

Base Impact : Potassium acetate (KOAc) minimizes side reactions compared to carbonate bases.

Catalytic Systems and Reaction Conditions

Palladium Catalysts

The choice of catalyst significantly influences reaction efficiency:

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | None | Dioxane | 80 | 65 |

| Pd(OAc)₂ | XPhos | Toluene | 90 | 72 |

| Pd(PPh₃)₄ | None | DMF | 100 | 58 |

Critical Factor : Pd(OAc)₂/XPhos systems achieve higher yields due to improved steric tolerance.

Solvent and Base Optimization

-

Solvent Polarity : Nonpolar solvents (toluene) favor boronic ester stability, while polar aprotic solvents (DMF) risk decomposition.

-

Base Selection : Weak bases (KOAc) prevent hydrolysis of the boronic ester, whereas strong bases (K₂CO₃) may degrade the product.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (s, 12H, pinacol CH₃), 1.50 (s, 9H, Boc CH₃), 2.45 (s, 3H, pyridine-CH₃), 7.85 (s, 1H, pyridine-H), 8.20 (s, 1H, NH).

-

-

¹³C NMR :

-

δ 24.8 (pyridine-CH₃), 28.2 (Boc CH₃), 83.5 (Boc quaternary C), 151.2 (Boc carbonyl).

-

-

HRMS (ESI+) : [M+H]⁺ calcd. for C₁₇H₂₇BN₂O₄: 334.21; found: 334.19.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

Cost-Efficiency Metrics

-

Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs by 25%.

-

Solvent Reuse : Distillation recovery of dioxane achieves 90% solvent reuse.

Challenges and Alternative Approaches

Moisture Sensitivity

The boronic ester’s susceptibility to hydrolysis necessitates anhydrous conditions throughout synthesis. Inert atmosphere gloveboxes and molecular sieves are critical for storage.

Regioselectivity in Borylation

Competing borylation at adjacent positions is mitigated by:

-

Directing Groups : The Boc carbamate at position 2 electronically deactivates the ring, favoring borylation at position 5.

-

Steric Effects : Methyl group at position 6 hinders alternative boron placement.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: : The boronic ester group can be reduced to form boronic acid.

Substitution: : The boronic ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed

Pyridine N-oxide: : Formed through oxidation.

Boronic Acid: : Formed through reduction.

Substituted Derivatives: : Various nucleophilic substitution products.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility:

Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : It is used in the development of bioconjugation techniques and as a probe in biological studies.

Medicine: : It is explored for its potential therapeutic applications, particularly in the design of boron-based drugs.

Industry: : It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in biological systems and material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related pyridine and aryl boronate derivatives (Table 1). Key differences include substituent positions, aromatic systems, and functional groups.

Reactivity in Cross-Coupling Reactions

- Steric Hindrance : The 6-methyl group may slow transmetallation steps compared to unsubstituted pyridines, as seen in lower yields for sterically hindered substrates (e.g., 44% yield in vs. >60% for simpler aryl boronates) .

Physical and Spectral Properties

- NMR Shifts : The methyl group at C6 in the target compound would deshield adjacent protons (e.g., H4 and H3), causing upfield shifts compared to the H5 signal (δ 8.70 in ) .

- Solubility : Increased hydrophobicity from the methyl group may reduce aqueous solubility compared to azetidine-containing derivatives (), which have polar NH groups .

Biological Activity

tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS No. 1887223-13-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H27BN2O4. It has a molecular weight of 334.22 g/mol and a purity level of 97% as reported in various sources . The compound features a pyridine ring substituted with a carbamate group and a dioxaborolane moiety that may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of compounds containing the dioxaborolane structure. For example, related compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study:

A study investigating the effects of similar dioxaborolane derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activity. The presence of the pyridine ring is known to enhance antimicrobial effects by disrupting bacterial membranes .

Research Findings:

In vitro assays revealed that related pyridine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cancer cell survival.

- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at various phases (G1/S or G2/M), leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Data Tables

Q & A

Q. What is the structural characterization of this compound, and how can its purity be verified experimentally?

The compound is characterized by the IUPAC name tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (C₁₇H₂₇BN₂O₄). Key analytical methods include:

- 1H/13C NMR : To confirm substituent positions and boron integration (e.g., δ 8.22 ppm for pyridine protons in similar structures) .

- LC-MS : For molecular weight verification (e.g., m/z 298 [M+Na]+ observed in analogous carbamates) .

- Melting Point : Consistency with literature values (e.g., 85–87°C for related derivatives) . Purity is assessed via silica gel column chromatography (hexane/EtOAc elution) and TLC monitoring .

Q. What synthetic protocols are recommended for preparing this compound?

A general methodology involves:

- Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation of halogenated pyridine precursors.

- Carbamate Protection : Reacting the intermediate with tert-butyl chloroformate in the presence of a base (e.g., NaHCO₃) .

- Workup : Post-reaction purification using solvent extraction (e.g., CH₂Cl₂) and column chromatography .

Q. How should stability and storage conditions be optimized for this compound?

- Stability : Avoid moisture and strong oxidizers due to boronate ester reactivity. Store in inert atmospheres (argon/nitrogen) .

- Storage : Keep in sealed containers at –20°C in dry environments (e.g., desiccators with silica gel) .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

The boronate ester moiety enables coupling with aryl halides under Pd catalysis. Key considerations:

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/H₂O .

- Reaction Monitoring : Track boronate consumption via 11B NMR or HPLC .

- Side Reactions : Competing protodeboronation can be minimized by optimizing temperature (60–80°C) and solvent polarity .

Q. What computational strategies enhance reaction design involving this compound?

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .

- Condition Optimization : Machine learning models trained on experimental data (e.g., solvent, catalyst loading) reduce trial-and-error approaches .

- Data Integration : Feedback loops between computational predictions and experimental results refine reaction outcomes .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Comparative Analysis : Cross-reference observed NMR/LC-MS data with structurally similar compounds (e.g., tert-butyl pyridinylcarbamate derivatives) .

- Isotopic Labeling : Use 13C-enriched samples to clarify ambiguous signals .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical uncertainties .

Q. What role does this compound play in synthesizing protease inhibitors?

The tert-butyl carbamate group acts as a protective moiety for amines in β-secretase inhibitor synthesis. Key steps:

- Selective Deprotection : Use TFA/CH₂Cl₂ to remove the Boc group while retaining the boronate functionality .

- Scaffold Functionalization : Post-deprotection, the pyridine-boronate core is coupled with pharmacophores via cross-coupling or amidation .

Q. How to achieve diastereoselectivity in reactions involving this compound?

- Chiral Auxiliaries : Introduce stereogenic centers via enantioselective catalysis (e.g., chiral Pd complexes) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control in intramolecular cyclizations .

- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor desired diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.